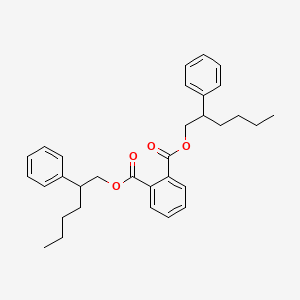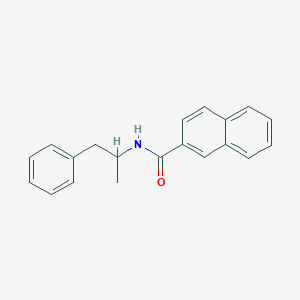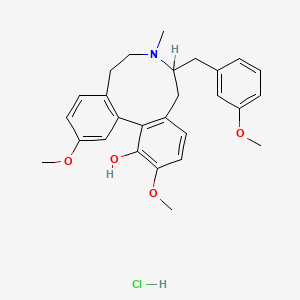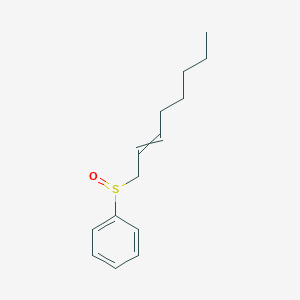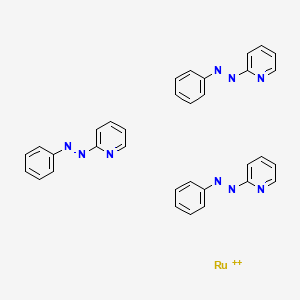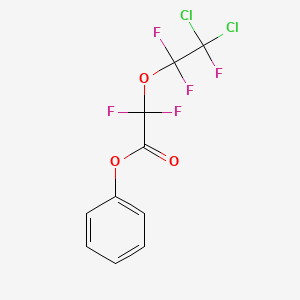
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of phenyl, dichloro, trifluoroethoxy, and difluoroacetate groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate typically involves the reaction of phenyl acetate with 2,2-dichloro-1,1,2-trifluoroethanol in the presence of a base. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)acetic acid, while reduction may produce phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)ethanol.
Scientific Research Applications
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (2,2,2-trifluoroethoxy)acetate
- Phenyl (2,2-dichloroethoxy)acetate
- Phenyl (2,2-difluoroethoxy)acetate
Uniqueness
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is unique due to the presence of both dichloro and trifluoroethoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
83865-21-8 |
|---|---|
Molecular Formula |
C10H5Cl2F5O3 |
Molecular Weight |
339.04 g/mol |
IUPAC Name |
phenyl 2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H5Cl2F5O3/c11-9(12,15)10(16,17)20-8(13,14)7(18)19-6-4-2-1-3-5-6/h1-5H |
InChI Key |
YGKORGANFZFYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(OC(C(F)(Cl)Cl)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


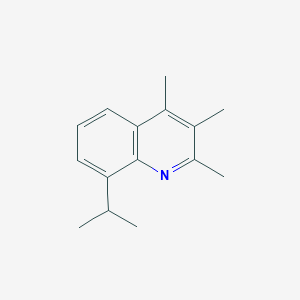
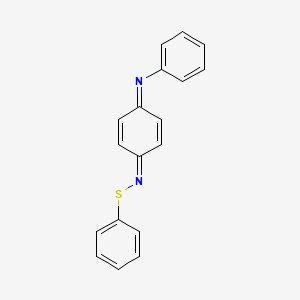
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
